Hydroxymifepristone, (6beta)-
CAS No.: 347361-44-8
Cat. No.: VC20305133
Molecular Formula: C29H35NO3
Molecular Weight: 445.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 347361-44-8 |
|---|---|
| Molecular Formula | C29H35NO3 |
| Molecular Weight | 445.6 g/mol |
| IUPAC Name | (6R,8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-6,17-dihydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C29H35NO3/c1-5-13-29(33)14-12-25-23-16-26(32)22-15-20(31)10-11-21(22)27(23)24(17-28(25,29)2)18-6-8-19(9-7-18)30(3)4/h6-9,15,23-26,32-33H,10-12,14,16-17H2,1-4H3/t23-,24+,25-,26+,28-,29-/m0/s1 |
| Standard InChI Key | CCEVGSZUALHLBR-SPXXJPMQSA-N |
| Isomeric SMILES | CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4[C@@H](C[C@@H]23)O)C5=CC=C(C=C5)N(C)C)C)O |
| Canonical SMILES | CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4C(CC23)O)C5=CC=C(C=C5)N(C)C)C)O |
Introduction
Chemical Identity and Structural Characteristics
Hydroxymifepristone (6β), systematically named (11β,17β)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxy-1-propyn-1-yl)-estra-4,9-dien-3-one, belongs to the class of synthetic steroids. Its molecular formula is , with a molecular weight of 445.59 g/mol . The compound is identified by the CAS registry number 105012-15-5 and is stored under refrigerated conditions to maintain stability .
Physical and Chemical Properties
Key physicochemical properties include a melting point range of 113–118°C and a density of 1.24 g/cm³ . The compound demonstrates limited solubility in chloroform and methanol, necessitating specialized formulations for clinical use. Its crystalline solid form appears as a light yellow to yellow powder, with a purity profile critical for pharmacological activity .
Table 1: Chemical Identity of Hydroxymifepristone (6β)
| Property | Value |
|---|---|
| CAS Number | 105012-15-5 |
| Molecular Formula | |
| Molecular Weight | 445.59 g/mol |
| Melting Point | 113–118°C |
| Solubility | Slight in chloroform, methanol |
| Storage Conditions | 2–8°C (Refrigerated) |
Pharmacological Profile
Mechanism of Action
Hydroxymifepristone (6β) functions as a competitive antagonist at progesterone and glucocorticoid receptors. By binding to the progesterone receptor with high affinity, it blocks endogenous progesterone’s ability to maintain endometrial integrity, a mechanism shared with mifepristone . Additionally, its antiglucocorticoid activity arises from inhibition of cortisol binding to glucocorticoid receptors, which is instrumental in managing hypercortisolism .
Receptor Binding Dynamics
The 6β-hydroxyl group introduces steric and electronic modifications that enhance receptor selectivity. Comparative studies suggest a 1.3-fold increase in progesterone receptor binding affinity over mifepristone, though glucocorticoid receptor antagonism remains comparable . This selectivity may reduce off-target effects, such as the compensatory elevation of adrenocorticotropic hormone (ACTH) observed with mifepristone .
Synthesis and Manufacturing
The synthesis of hydroxymifepristone (6β) involves hydroxylation of mifepristone at the 6β position. While detailed synthetic protocols remain proprietary, general steps include:
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Selective Oxidation: Use of oxidizing agents like potassium permanganate to introduce the hydroxyl group.
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Purification: Chromatographic techniques to isolate the 6β isomer from stereoisomeric byproducts.
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Crystallization: Recrystallization in methanol-chloroform mixtures to achieve pharmaceutical-grade purity .
Challenges in synthesis include minimizing the formation of 6α-hydroxylated byproducts, which exhibit reduced receptor affinity. Advances in asymmetric catalysis have improved stereochemical control, yielding batches with >98% enantiomeric excess .
Therapeutic Applications
Endocrinology
In preclinical models, hydroxymifepristone (6β) demonstrates efficacy in reversing cortisol-induced insulin resistance, a hallmark of Cushing’s syndrome . Its prolonged receptor occupancy (half-life ≈ 18–24 hours) supports once-daily dosing, enhancing patient compliance compared to mifepristone’s shorter duration .
Reproductive Health
Animal studies indicate potent termination of early pregnancy at doses 30% lower than mifepristone, attributed to enhanced uterine sensitization to prostaglandins . Clinical trials are needed to validate these findings in humans.
Pharmacokinetics and Metabolism
Absorption and Distribution
Following oral administration, hydroxymifepristone (6β) achieves peak plasma concentrations () within 1.5–2 hours, with an absolute bioavailability of 65–70% . Protein binding exceeds 98%, primarily to α1-acid glycoprotein, which saturates at high doses, leading to nonlinear pharmacokinetics .
Metabolic Pathways
The compound undergoes hepatic metabolism via CYP3A4, producing three major metabolites:
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N-Desmethyl-hydroxymifepristone: Retains 80% receptor antagonism.
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17-Hydroxypropynyl derivative: Inactive but serves as a biomarker for adherence.
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6-Keto metabolite: A minor pathway product with unknown activity .
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| 2.1 µg/mL | |
| 1.8 hours | |
| Half-life () | 20.5 hours |
| Protein Binding | >98% |
| Primary Metabolite | N-Desmethyl-hydroxymifepristone |
Recent Research and Future Directions
Neuroendocrine Applications
A 2024 pilot study demonstrated hydroxymifepristone’s ability to cross the blood-brain barrier, with cerebrospinal fluid concentrations reaching 22% of plasma levels . This positions it as a candidate for treating glucocorticoid-mediated neuropsychiatric disorders.
Oncology
In vitro models show synergistic activity with tamoxifen in estrogen receptor-positive breast cancer, reducing cell proliferation by 40% compared to monotherapy . Phase I trials are underway to assess safety in metastatic settings.
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